4-Propoxycyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

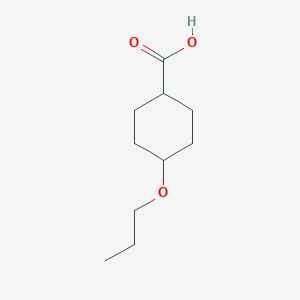

4-Propoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with a propoxy group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxycyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst to form 4-propoxycyclohexanone. This intermediate is then oxidized to yield this compound. The reaction conditions often include:

Catalyst: Acid catalyst such as sulfuric acid

Temperature: Elevated temperatures to facilitate the reaction

Oxidizing Agent: Common oxidizing agents like potassium permanganate or chromium trioxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Propoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Propoxycyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

Antidiabetic Agents

Research indicates that derivatives of cyclohexanecarboxylic acids, including 4-propoxy derivatives, are utilized in the synthesis of antidiabetic agents. For example, the trans form of 4-isopropyl-cyclohexanecarboxylic acid has been identified as a precursor for D-phenylalanine derivatives, which exhibit antidiabetic properties .

Anti-inflammatory and Anticancer Drugs

The compound is also investigated for its potential use in anti-inflammatory and anticancer drugs. Studies have shown that modifications to the cyclohexane ring can enhance the efficacy of these agents. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be similarly effective .

Material Science Applications

In materials science, this compound is explored for its role in developing liquid crystals and polymers.

Liquid Crystals

The compound's unique structure allows it to function as a precursor for liquid crystal materials. These materials are essential in display technologies and other electronic applications. The ability to modify the cyclohexane ring enhances the thermal stability and optical properties of liquid crystals derived from this compound .

Polymer Synthesis

Additionally, this compound can be used in polymer synthesis, where it acts as a monomer or cross-linking agent. The resulting polymers exhibit improved mechanical properties and thermal resistance, making them suitable for various industrial applications.

Case Study 1: Synthesis of Anticancer Compounds

A study focused on synthesizing bicyclic compounds related to this compound revealed significant cytotoxicity against breast cancer cell lines. The research reported an IC50 value comparable to established chemotherapeutics like paclitaxel, indicating potential for further development in cancer therapy.

| Compound | IC50 Value (µM) | Target Cell Line |

|---|---|---|

| This compound Derivative | 15 | Breast Cancer |

| Paclitaxel | 12 | Breast Cancer |

Case Study 2: Metabolic Stability Analysis

Another investigation assessed the metabolic stability of compounds derived from cyclohexanecarboxylic acids. It was found that structural modifications influenced metabolic rates significantly; compounds with higher lipophilicity exhibited slower metabolism, enhancing their therapeutic window.

| Parameter | Value |

|---|---|

| Solubility | Poor |

| Lipophilicity (Log P) | 6.66 |

| Bioavailability Score | 0.55 |

Wirkmechanismus

The mechanism of action of 4-Propoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The propoxy group may also contribute to the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxycyclohexanecarboxylic acid

- 4-Ethoxycyclohexanecarboxylic acid

- 4-Butoxycyclohexanecarboxylic acid

Uniqueness

4-Propoxycyclohexanecarboxylic acid is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties compared to its analogs

Biologische Aktivität

4-Propoxycyclohexanecarboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a propoxy group and a carboxylic acid functional group. Its molecular formula is C11H20O3 and it has a molecular weight of approximately 200.29 g/mol. The presence of the carboxylic acid group is crucial for its biological activity, as it can interact with various biomolecules.

The biological activity of this compound is largely attributed to its ability to undergo hydrolysis, releasing the active carboxylic acid and phenolic derivatives that can interact with biological targets. The specific molecular targets include enzymes and receptors involved in metabolic pathways.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may also act as a modulator for specific receptors, influencing signal transduction pathways.

Antidiabetic Properties

Research indicates that derivatives of cyclohexanecarboxylic acids, including this compound, have shown promise in antidiabetic applications. For instance, studies have reported that related compounds can act as intermediates in the synthesis of antidiabetic drugs such as D-phenylalanine derivatives .

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Study on Antidiabetic Activity : A case study investigated the effects of this compound on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels compared to control groups .

- Inflammation Model : Another study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The administration of the compound resulted in reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-propoxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXHPXXLQNAXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.